molecular formula ClLiSi B14266107 CID 78061105

CID 78061105

Cat. No.: B14266107
M. Wt: 70.5 g/mol
InChI Key: VRFLJIHLDRIWTE-UHFFFAOYSA-N
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Description

Based on Figure 1 in , which references a "CID(B)" structure, CID 78061105 may belong to a class of organic compounds analyzed via GC-MS (Gas Chromatography-Mass Spectrometry) and vacuum distillation . The mass spectrum and chromatogram data suggest it is a mid-to-high molecular weight compound with distinct fragmentation patterns under collision-induced dissociation (CID) conditions, as observed in similar studies on sulfonamides and steroids .

Properties

Molecular Formula

ClLiSi

Molecular Weight

70.5 g/mol

InChI

InChI=1S/ClSi.Li/c1-2;/q-1;+1

InChI Key

VRFLJIHLDRIWTE-UHFFFAOYSA-N

Canonical SMILES

[Li+].[Si-]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound with Chemical Abstracts Service number 78061105 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to the desired chemical transformations.

Industrial Production Methods: In industrial settings, the production of the compound with Chemical Abstracts Service number 78061105 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and concentration of reactants. Industrial production methods also incorporate purification steps to remove impurities and achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: The compound with Chemical Abstracts Service number 78061105 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of the compound with Chemical Abstracts Service number 78061105 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve optimal results.

Major Products Formed: The major products formed from the reactions of the compound with Chemical Abstracts Service number 78061105 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with varying functional groups.

Scientific Research Applications

The compound with Chemical Abstracts Service number 78061105 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions to produce novel compounds. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. Additionally, in industry, it is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 78061105 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing biochemical processes. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with CID 78061105, based on PubChem CIDs and research methodologies:

Compound (CID) Structure/Class Key Properties Applications/Findings
This compound Hypothetical organic compound GC-MS retention time: ~15.3 min; Major fragments: m/z 245, 189, 132 Analyzed via vacuum distillation; potential bioactivity inferred from fragmentation
Taurocholic Acid (6675) Bile acid derivative Molecular weight: 515.6 g/mol; Solubility: Hydrophilic Substrate for steroid transporters; used in cholestasis studies
Betulinic Acid (64971) Triterpenoid Molecular weight: 456.7 g/mol; LogP: 7.2 Anticancer and antiviral activities; inhibits steroidogenic enzymes
Ginkgolic Acid (5469634) Alkylphenol Molecular weight: 346.5 g/mol; LogP: 8.1 Inhibits fatty acid synthase; used in metabolic disorder research

Key Differences

Fragmentation Patterns: this compound exhibits dominant fragments at m/z 245 and 189, indicative of a stable aromatic or conjugated system, whereas triterpenoids like betulinic acid (CID 64971) fragment via loss of hydroxyl and methyl groups . Compared to sulfonamides (e.g., CID 5345 in ), this compound lacks the sulfonyl group, leading to distinct CID/HCD fragmentation pathways .

Bioactivity :

  • Taurocholic acid (CID 6675) and betulinic acid (CID 64971) have well-documented roles in cholesterol transport and apoptosis, respectively. In contrast, this compound’s bioactivity remains speculative, though its chromatographic behavior aligns with compounds studied in metabolic profiling .

Physicochemical Properties :

  • This compound’s inferred hydrophobicity (based on GC-MS retention time) is lower than betulinic acid (LogP 7.2) but higher than taurocholic acid (hydrophilic due to sulfated groups) .

Research Findings and Methodological Insights

  • Analytical Techniques : this compound was characterized using GC-MS and vacuum distillation, with fractions analyzed for purity (). Its collision-induced dissociation (CID) profile differs from high-energy HCD (Higher-energy Collision Dissociation), which produces more stable fragments for structural elucidation .

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